Cyclo(Pro-Val)

Vue d'ensemble

Description

Cyclo(Pro-Val), also known as cyclo(L-prolyl-L-valyl), is a cyclic dipeptide composed of the amino acids proline and valine. It belongs to the class of diketopiperazines, which are known for their stability and bioactivity. Cyclo(Pro-Val) has been isolated from various natural sources, including marine fungi and bacteria, and has shown potential in various biological and pharmacological applications .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

Cyclo(Pro-Val) can be synthesized using solid-phase peptide synthesis (SPPS) techniques. The process involves the sequential addition of protected amino acids to a resin-bound peptide chain, followed by cyclization to form the diketopiperazine ring. The reaction conditions typically involve the use of coupling reagents such as HBTU or DIC, and the cyclization step is often facilitated by the use of strong acids like trifluoroacetic acid (TFA) to remove protecting groups .

Industrial Production Methods

Industrial production of Cyclo(Pro-Val) may involve fermentation processes using microbial strains known to produce diketopiperazines. For example, Bacillus species have been reported to produce Cyclo(Pro-Val) under controlled fermentation conditions. The compound can then be extracted and purified using techniques such as high-performance liquid chromatography (HPLC) .

Analyse Des Réactions Chimiques

Types of Reactions

Cyclo(Pro-Val) undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form diketopiperazine derivatives.

Reduction: Reduction reactions can modify the diketopiperazine ring.

Substitution: Substitution reactions can introduce different functional groups into the molecule

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions often involve organic solvents such as dichloromethane or methanol .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of diketopiperazine derivatives with different functional groups, while substitution reactions can introduce new side chains into the molecule .

Applications De Recherche Scientifique

Structural Characteristics

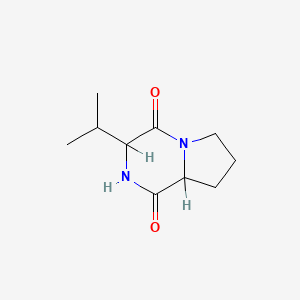

Cyclo(Pro-Val) belongs to the diketopiperazine class of compounds, characterized by a six-membered ring structure containing two nitrogen atoms and two carbonyl groups. Its conformation can vary significantly depending on solvent conditions, which may influence its biological activity. This variability makes it a valuable model for studying protein interactions and drug design.

Biological Activities

Cyclo(Pro-Val) exhibits a range of biological activities that have been explored in several studies:

- Antibacterial Properties : Research indicates that Cyclo(Pro-Val) demonstrates significant antibacterial activity against certain gram-positive bacteria, including Staphylococcus aureus and Bacillus subtilis, with a minimal inhibitory concentration (MIC) of 0.8 g/L . The mechanism may involve disrupting bacterial cell membranes or inhibiting communication processes among bacteria.

- Anti-inflammatory Effects : Cyclo(Pro-Val) has shown potential in suppressing inflammation by inhibiting the phosphorylation of key proteins such as IKKα and NF-κB. This property suggests its possible use in treating inflammatory diseases.

- Antifungal Activity : The compound exhibits moderate antifungal effects, which may be utilized in agricultural applications to combat fungal pathogens affecting crops .

- Cytotoxicity : Studies have indicated that Cyclo(Pro-Val) can induce cytotoxic effects in certain cell lines, making it a candidate for further exploration in cancer research .

Applications in Agriculture

Cyclo(Pro-Val) has been investigated for its potential role in plant protection. It has been reported to exhibit toxicity against Pinus thunbergii seedlings, which could provide insights into managing pine wilt disease caused by the pine wood nematode . Its ability to suppress specific pathogens suggests that it could be developed into a biopesticide or plant growth regulator.

Case Studies

- Antibacterial Efficacy : A study evaluated the antibacterial effects of Cyclo(Pro-Val) against various bacterial strains, confirming its effectiveness against gram-positive bacteria while showing limited activity against gram-negative strains. This specificity highlights its potential use in targeted antibacterial therapies.

- Inflammation Suppression : In vitro studies demonstrated that Cyclo(Pro-Val) significantly reduced levels of inflammatory markers (TNF-α, IL-6) in renal tissues during models of ischemic injury, suggesting its therapeutic potential in renal inflammation and fibrosis .

- Fungal Inhibition : Research indicated that Cyclo(Pro-Val) inhibited aflatoxin production in fungi without affecting their growth, showcasing its selective interaction with fungal proteins involved in toxin synthesis.

Comparative Analysis with Related Compounds

The following table compares Cyclo(Pro-Val) with other cyclic dipeptides regarding their unique properties and applications:

| Compound Name | Structure Type | Unique Properties |

|---|---|---|

| Cyclo(L-Pro-L-Ile) | Cyclic Dipeptide | Antimicrobial properties against multidrug-resistant bacteria |

| Cyclo(L-Leu-L-Pro) | Cyclic Dipeptide | Exhibits antioxidant properties |

| Cyclo(Pro-D-Arg) | Cyclic Dipeptide | Acts as a negative regulator of chitinase activity |

| Cyclo(Phe-Pro) | Cyclic Dipeptide | Potential anticancer activity |

Mécanisme D'action

The mechanism of action of Cyclo(Pro-Val) involves its interaction with cellular targets, leading to cytotoxic effects. It has been shown to inhibit the growth of Bacillus subtilis and other microorganisms by interfering with their cellular processes. The exact molecular targets and pathways involved are still under investigation, but its ability to disrupt cell membranes and inhibit enzyme activity are key factors .

Comparaison Avec Des Composés Similaires

Cyclo(Pro-Val) is part of a broader class of diketopiperazines, which include compounds like cyclo(Gly-Pro) and cyclo(Leu-Pro). These compounds share similar structural features but differ in their amino acid composition, leading to variations in their biological activities. For example, cyclo(Gly-Pro) has been reported to have stronger algicidal activity compared to Cyclo(Pro-Val) .

List of Similar Compounds

- Cyclo(Gly-Pro)

- Cyclo(Leu-Pro)

- Cyclo(Phe-Pro)

- Cyclo(Pro-Tyr)

Activité Biologique

Cyclo(Pro-Val) is a cyclic dipeptide with notable biological activities, including cytotoxic, antifungal, and potential antitumor effects. This article explores its biological activity through various studies, highlighting its mechanisms, efficacy, and applications.

- Molecular Formula : C₁₀H₁₆N₂O₂

- CAS Number : 5654-87-5

- Solubility : Soluble in organic solvents such as ethanol, methanol, DMF, and DMSO; limited solubility in water.

Cytotoxicity

Cyclo(Pro-Val) exhibits significant cytotoxic effects against various cell lines. In studies involving HeLa and Caco-2 cells, it demonstrated an IC50 value of approximately 0.53 mg/mL and 0.66 mg/mL respectively, indicating its potential as an anticancer agent .

Antifungal Activity

The compound shows moderate antifungal properties. Specifically, it inhibits the growth of Bacillus subtilis with a minimal inhibitory concentration (MIC) of 0.8 g/L . This suggests that Cyclo(Pro-Val) could be useful in developing antifungal treatments.

Antitumor Activity

While the antitumor activity of Cyclo(Pro-Val) is classified as weak, preliminary studies indicate it may have potential in cancer therapy . Further research is needed to elucidate its mechanisms and effectiveness in tumor suppression.

Cyclo(Pro-Val) may interact with bacterial signaling systems, particularly through quorum sensing mechanisms. It has been shown to activate N-acylhomoserine lactones (AHLs) in Pseudomonas aeruginosa, indicating a role in modulating bacterial communication and potentially influencing biofilm formation .

Comparative Biological Activity

The following table summarizes the biological activity of Cyclo(Pro-Val) compared to other cyclic dipeptides:

Case Studies

- Antifungal Efficacy : A study on the antifungal properties of Cyclo(Pro-Val) indicated its effectiveness against specific fungal strains, supporting its potential use in treating fungal infections .

- Cytotoxic Effects : Research on the cytotoxic effects of Cyclo(Pro-Val) demonstrated significant inhibition of cell proliferation in cancer cell lines, suggesting its application in cancer therapies .

- Quorum Sensing Modulation : Investigations into the role of Cyclo(Pro-Val) in bacterial signaling revealed its ability to influence quorum sensing pathways, which could be pivotal for developing new antibacterial agents .

Propriétés

IUPAC Name |

3-propan-2-yl-2,3,6,7,8,8a-hexahydropyrrolo[1,2-a]pyrazine-1,4-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H16N2O2/c1-6(2)8-10(14)12-5-3-4-7(12)9(13)11-8/h6-8H,3-5H2,1-2H3,(H,11,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XLUAWXQORJEMBD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1C(=O)N2CCCC2C(=O)N1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H16N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20971985 | |

| Record name | 1-Hydroxy-3-(propan-2-yl)-6,7,8,8a-tetrahydropyrrolo[1,2-a]pyrazin-4(3H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20971985 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

196.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5654-87-5 | |

| Record name | Pyrrolo(1,2-a)pyrazine-1,4-dione, hexahydro-3-(1-methylethyl)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005654875 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | NSC153414 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=153414 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1-Hydroxy-3-(propan-2-yl)-6,7,8,8a-tetrahydropyrrolo[1,2-a]pyrazin-4(3H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20971985 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the molecular formula and weight of cyclo(Pro-Val)?

A1: The molecular formula of cyclo(Pro-Val) is C10H16N2O2, and its molecular weight is 196.25 g/mol.

Q2: What spectroscopic data is available for cyclo(Pro-Val) characterization?

A2: Researchers commonly use Nuclear Magnetic Resonance (NMR) spectroscopy (1H NMR and 13C NMR), Mass Spectrometry (MS), Infrared (IR) spectroscopy, and UV spectroscopy to characterize and confirm the structure of cyclo(Pro-Val) [, , , , , ].

Q3: In what natural sources has cyclo(Pro-Val) been identified?

A3: Cyclo(Pro-Val) has been found in various sources including fermented foods like Comte cheese [] and pigmented rice wine [], plants like Scyphiphora hydrophyllacea [], and microorganisms such as Streptomyces nigra [], Pseudomonas frederiksbergensis [], and Glaciozyma antarctica [].

Q4: How does cyclo(Pro-Val) contribute to bitterness in foods?

A5: While the exact mechanism is not fully understood, cyclo(Pro-Val) likely interacts with bitter taste receptors on the tongue, similar to other bitter compounds like caffeine and theobromine [, ].

Q5: Can cyclo(Pro-Val) be used as a flavoring agent?

A6: While it contributes to the bitter taste profile of some foods, cyclo(Pro-Val) is not commonly used as a direct flavoring agent due to its limited solubility and the complexity of bitterness perception in food matrices [].

Q6: Is cyclo(Pro-Val) used in any pharmaceutical applications?

A6: Currently, there are no widely recognized pharmaceutical applications of cyclo(Pro-Val). While some studies suggest potential bioactivity, more research is needed to explore potential therapeutic applications.

Q7: How is cyclo(Pro-Val) synthesized?

A9: Cyclo(Pro-Val) can be synthesized through various methods, including solid-phase peptide synthesis followed by cyclization [, ].

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.